molecular formula C9H5ClN2O B13100082 Phthalazine-6-carbonyl chloride CAS No. 519141-62-9

Phthalazine-6-carbonyl chloride

Cat. No.: B13100082
CAS No.: 519141-62-9
M. Wt: 192.60 g/mol
InChI Key: DVRFDRYSYZXVTR-UHFFFAOYSA-N
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Description

Phthalazine-6-carbonyl chloride is a chemical compound belonging to the class of phthalazines, which are bicyclic nitrogen-containing heterocycles. Phthalazines are known for their significant biological activities and pharmacological properties. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it a unique structure, often utilized in various chemical and pharmaceutical applications .

Preparation Methods

Phthalazine-6-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then chlorinated using thionyl chloride to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Phthalazine-6-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, hydrazine hydrate for the initial formation of phthalazine, and various nucleophiles for substitution reactions. Major products formed from these reactions include phthalazine derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Phthalazine-6-carbonyl chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phthalazine-6-carbonyl chloride and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) or phosphodiesterases, leading to anti-inflammatory or vasodilatory effects . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Phthalazine-6-carbonyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with significant biological and pharmacological activities.

Properties

CAS No.

519141-62-9

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

phthalazine-6-carbonyl chloride

InChI

InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-4-11-12-5-8(7)3-6/h1-5H

InChI Key

DVRFDRYSYZXVTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C=C1C(=O)Cl

Origin of Product

United States

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